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Abstract
Primary hyperoxalurias (PH) are a group of rare genetic disorders characterized by the

overproduction of oxalate in the liver, leading to recurrent kidney stones, nephrocalcinosis, and

progressive renal failure.[1][2] The final, committed step in the hepatic synthesis of oxalate is

the conversion of glyoxylate to oxalate, a reaction catalyzed by the enzyme lactate

dehydrogenase (LDH).[1][2] CHK-336 is a first-in-class, orally bioavailable, and liver-targeted

small molecule inhibitor of lactate dehydrogenase A (LDHA), developed by Chinook

Therapeutics (now part of Novartis).[3] By specifically inhibiting LDHA in the liver, CHK-336
represents a promising therapeutic strategy for all forms of primary hyperoxaluria and other

conditions driven by excess oxalate production. This technical guide provides an in-depth

overview of the mechanism of action, preclinical and clinical data, and key experimental

protocols related to CHK-336.

Introduction to Hepatic Oxalate Synthesis and
Primary Hyperoxalurias
Hepatic oxalate synthesis is a metabolic process that can lead to the formation of insoluble

calcium oxalate crystals when oxalate is overproduced. In primary hyperoxalurias, genetic

defects in enzymes responsible for glyoxylate metabolism lead to an accumulation of

glyoxylate, which is then converted to oxalate by lactate dehydrogenase.[1][2] There are three
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main types of primary hyperoxaluria (PH1, PH2, and PH3), each caused by a deficiency in a

different enzyme. The overproduction of oxalate in all three types, however, converges at the

final step catalyzed by LDHA. This makes LDHA an attractive therapeutic target for a pan-PH

treatment.

CHK-336: Mechanism of Action
CHK-336 is a potent and selective inhibitor of the LDHA isoenzyme.[4] Its mechanism of action

is centered on the competitive inhibition of LDHA in hepatocytes, thereby blocking the

conversion of glyoxylate to oxalate. A key feature of CHK-336 is its liver-targeted distribution,

which is mediated by organic anion transporting polypeptides (OATPs).[3][5] This targeted

delivery is designed to maximize the therapeutic effect in the liver, the primary site of oxalate

overproduction in PH, while minimizing potential systemic side effects.

Signaling Pathway of Hepatic Oxalate Production and
CHK-336 Intervention
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Caption: Hepatic oxalate synthesis pathway and the inhibitory action of CHK-336 on LDHA.

Quantitative Data
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The following tables summarize the key quantitative data available for CHK-336 from in vitro,

preclinical, and clinical studies.

Table 1: In Vitro Efficacy of CHK-336
Assay Type Target Species IC50 Reference

Enzyme Assay LDH Human 0.4 nM [6]

Hepatocyte

Assay
LDH Not Specified 80-142 nM [6]

Table 2: Preclinical In Vivo Efficacy of CHK-336
Animal Model Description Treatment Key Findings Reference

PH1 Mouse

Model
Agxt knockout

Low, once-daily

oral doses of

CHK-336

Robust and

dose-dependent

reductions in

urinary oxalate to

the normal

range.

[5]

PH2 Mouse

Model
Grhpr knockout

Seven days of

CHK-336

treatment

Statistically

significant

reduction in

urinary oxalate.

[1][5]

Rat

Pharmacodynam

ic Model

Not applicable
Dose-dependent

CHK-336

Inhibition of the

conversion of

¹³C₂-glycolate to

¹³C₂-oxalate.

[5]

Table 3: Phase 1 Clinical Trial of CHK-336 in Healthy
Volunteers (NCT05367661)
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Study
Design

Population Dosing
Safety and
Tolerability

Pharmacod
ynamics

Reference

Single

Ascending

Dose (SAD)

104 Healthy

Volunteers

Single doses

from 15 mg to

500 mg

Generally

well-tolerated

up to 500 mg.

Maximal

inhibition of

¹³C₂-glycolate

to ¹³C₂-

oxalate

conversion at

60-125 mg.

[7][8]

Multiple

Ascending

Dose (MAD)

104 Healthy

Volunteers

Multiple daily

doses from

30 mg to 500

mg for 14

days

Generally

well-tolerated

up to 60 mg

for 14 days. A

serious

adverse

event

(anaphylaxis)

occurred in

one volunteer

at the 125 mg

dose, leading

to a pause in

the study.

Not specified. [7][9][10]

Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of CHK-336.

In Vitro LDH Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound

against LDH, based on the colorimetric measurement of formazan production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CHK-336 against

LDH.
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Materials:

Recombinant human LDHA

CHK-336

LDH substrate solution containing:

Lithium lactate (5 x 10⁻² mol/L)

Iodonitrotetrazolium chloride (INT) (6.6 x 10⁻⁴ mol/L)

Phenazine methosulfate (PMS) (2.8 x 10⁻⁴ mol/L)

Nicotinamide adenine dinucleotide (NAD⁺) (1.3 x 10⁻³ mol/L)

Tris-HCl buffer (0.2 mol/L, pH 8.2)

96-well microtiter plates

Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

Prepare serial dilutions of CHK-336 in the assay buffer.

In a 96-well plate, add the LDH enzyme solution to each well.

Add the different concentrations of CHK-336 to the respective wells. Include a control group

with no inhibitor.

Pre-incubate the plate at room temperature for a specified period to allow for inhibitor

binding.

Initiate the enzymatic reaction by adding the LDH substrate solution to all wells.

Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.

Stop the reaction by adding a stop solution (e.g., 1 M acetic acid).
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Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Calculate the percentage of LDH inhibition for each CHK-336 concentration relative to the

control.

Plot the percentage of inhibition against the logarithm of the CHK-336 concentration and

determine the IC50 value using a suitable curve-fitting software.

Experimental Workflow for In Vitro LDH Inhibition Assay
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Prepare serial dilutions of CHK-336

Add CHK-336 dilutions to wells

Add LDH enzyme to 96-well plate

Pre-incubate

Add LDH substrate solution

Incubate at 37°C

Add stop solution

Measure absorbance at 490 nm

Calculate % inhibition and determine IC50
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Caption: Workflow for determining the in vitro inhibitory activity of CHK-336 against LDH.
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In Vivo Studies in Mouse Models of Primary
Hyperoxaluria
This protocol outlines a general procedure for evaluating the efficacy of CHK-336 in reducing

urinary oxalate excretion in mouse models of PH1 (Agxt knockout) and PH2 (Grhpr knockout).

Objective: To assess the in vivo efficacy of CHK-336 in reducing urinary oxalate levels in

mouse models of primary hyperoxaluria.

Materials:

Agxt knockout (PH1) and Grhpr knockout (PH2) mice

CHK-336 formulated for oral administration

Metabolic cages for urine collection

Gas chromatograph-mass spectrometer (GC-MS)

Reagents for oxalate derivatization

Procedure:

Acclimatize the knockout mice to metabolic cages.

Collect 24-hour baseline urine samples from all mice.

Divide the mice into treatment and vehicle control groups.

Administer CHK-336 orally to the treatment group at various dose levels once daily for a

specified period (e.g., 7 days or longer). The control group receives the vehicle.

Collect 24-hour urine samples at specified time points during the treatment period.

Measure the volume of urine collected from each mouse.

Analyze the urinary oxalate concentration using a validated GC-MS method. This typically

involves:
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Acidification of the urine sample.

Extraction of oxalate.

Derivatization of oxalate to a volatile ester (e.g., with acidic methanol).

Injection of the derivatized sample into the GC-MS for separation and quantification.

Calculate the total 24-hour urinary oxalate excretion for each mouse.

Compare the urinary oxalate excretion in the CHK-336 treated groups to the vehicle control

group and to their baseline levels.

¹³C₂-Glycolate Tracer Pharmacodynamic Model
This protocol describes the use of a stable isotope tracer to demonstrate the target

engagement of CHK-336 in vivo.

Objective: To confirm that CHK-336 inhibits the LDH-mediated conversion of glyoxylate to

oxalate in vivo.

Materials:

Animal model (e.g., rats) or human volunteers

CHK-336

¹³C₂-labeled glycolate (stable isotope tracer)

Metabolic cages for urine collection (for animal studies)

Gas chromatograph-mass spectrometer (GC-MS) capable of distinguishing between ¹²C-

oxalate and ¹³C₂-oxalate

Procedure:

Administer a single oral dose of ¹³C₂-glycolate to the subjects at baseline.

Collect urine over a specified period (e.g., 24 hours).
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Analyze the baseline urinary excretion of ¹³C₂-oxalate using GC-MS.

Administer CHK-336 at various dose levels.

After a specified time following CHK-336 administration, administer a second oral dose of

¹³C₂-glycolate.

Collect urine again over the same specified period.

Analyze the post-treatment urinary excretion of ¹³C₂-oxalate using GC-MS.

Calculate the percentage of inhibition of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate by

comparing the post-treatment excretion to the baseline excretion.

Logical Relationship of the ¹³C₂-Glycolate Tracer Study

Inputs

In Vivo Process

Outputs

¹³C₂-Glycolate
(Tracer)

Hepatic LDHA Activity

 is converted by

CHK-336

 inhibits

Urinary ¹³C₂-Oxalate
(Measured Outcome)

 to produce

Click to download full resolution via product page

Caption: Logical flow of the ¹³C₂-glycolate tracer study to demonstrate CHK-336 target

engagement.
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Conclusion
CHK-336 is a promising, first-in-class, oral, liver-targeted LDHA inhibitor with the potential to

treat all forms of primary hyperoxaluria. Preclinical data have demonstrated its potent and

selective inhibition of LDH, leading to significant reductions in urinary oxalate in animal models

of PH1 and PH2. A Phase 1 clinical trial in healthy volunteers has established proof-of-

mechanism, showing that CHK-336 effectively blocks hepatic oxalate production. While the

clinical development of CHK-336 was paused due to a serious adverse event, its innovative

approach to treating hyperoxaluria by targeting the final common pathway of oxalate synthesis

remains a significant advancement in the field. Further investigation will be crucial to fully

understand the therapeutic potential and safety profile of CHK-336.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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